(2,5-Dimethyl-1H-pyrrol-3-YL)methanethiol
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Overview
Description
(2,5-Dimethyl-1H-pyrrol-3-YL)methanethiol is an organic compound with the molecular formula C7H11NS It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of two methyl groups at positions 2 and 5 of the pyrrole ring and a methanethiol group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-1H-pyrrol-3-YL)methanethiol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable thiolating agent. For example, the reaction of 2,5-dimethylpyrrole with methanethiol in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-1H-pyrrol-3-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
(2,5-Dimethyl-1H-pyrrol-3-YL)methanethiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-1H-pyrrol-3-YL)methanethiol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound’s aromatic ring can also participate in π-π interactions with other aromatic molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the methanethiol group, resulting in different chemical properties and reactivity.
3-Methylthiopyrrole: Contains a single methyl group and a thiol group, leading to variations in its chemical behavior.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Contains an aldehyde group instead of a thiol group, affecting its reactivity and applications
Uniqueness
(2,5-Dimethyl-1H-pyrrol-3-YL)methanethiol is unique due to the presence of both methyl groups and a thiol group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C7H11NS |
---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
(2,5-dimethyl-1H-pyrrol-3-yl)methanethiol |
InChI |
InChI=1S/C7H11NS/c1-5-3-7(4-9)6(2)8-5/h3,8-9H,4H2,1-2H3 |
InChI Key |
KSPHFNICFDHIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)CS |
Origin of Product |
United States |
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